

SIRT2-IN-10: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	SIRT2-IN-10	
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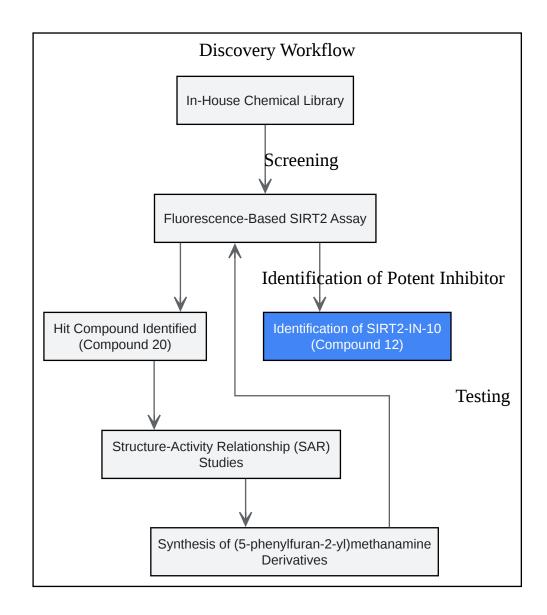
This guide provides an in-depth overview of the discovery and synthesis of **SIRT2-IN-10**, a potent inhibitor of Sirtuin 2 (SIRT2). SIRT2 is an NAD+-dependent deacetylase that has emerged as a significant therapeutic target for a range of pathologies, including cancer and neurodegenerative diseases. **SIRT2-IN-10**, also identified as compound 12 in its discovery publication, represents a notable chemical entity within the (5-phenylfuran-2-yl)methanamine class of inhibitors.

Discovery of SIRT2-IN-10

SIRT2-IN-10 was identified through a structure-activity relationship (SAR) study aimed at optimizing a hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (compound 20), which was discovered from an in-house chemical library screening.[1] The optimization process involved the synthesis and evaluation of a series of (5-phenylfuran-2-yl)methanamine derivatives to identify compounds with improved SIRT2 inhibitory activity.

The discovery workflow began with the identification of an initial hit compound from a chemical library screen. This led to a focused effort to synthesize analogs with varied linkers and substituents to explore the SAR. **SIRT2-IN-10** (compound 12) emerged from this systematic investigation as a potent inhibitor.[1]





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Discovery workflow leading to SIRT2-IN-10.

Quantitative Data

The inhibitory activity of **SIRT2-IN-10** and the parent hit compound are summarized below. The data highlights the potency of **SIRT2-IN-10** as a SIRT2 inhibitor.



Compound	Alias	IC50 (μM)	% Inhibition at 100 μM	% Inhibition at 10 μM
SIRT2-IN-10	Compound 12	1.3	63 ± 5	35 ± 3
Hit Compound	Compound 20	Not Reported	63 ± 5	35 ± 3

Synthesis Pathway

The synthesis of **SIRT2-IN-10** is a multi-step process starting from commercially available materials. The core structure is assembled, followed by modifications to introduce the urea linkage, which is crucial for its inhibitory activity. The detailed experimental protocol for the synthesis is provided in the following section.

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References

- 1. mdpi.com [mdpi.com]
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